molecular formula C6H17N2O6P B1142505 L-LysinePhosphate CAS No. 111830-22-9

L-LysinePhosphate

Cat. No.: B1142505
CAS No.: 111830-22-9
M. Wt: 244.182741
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysine Phosphate (C₆H₁₇N₂O₆P) is a phosphate salt of the essential amino acid L-lysine, formed by the interaction of L-lysine with phosphoric acid. It has a molecular mass of 244.184 g/mol and is identified by ChemSpider ID 18498949 . This compound is stereospecific, with one defined stereocenter, and exists as a stable ionic complex under physiological pH conditions.

Properties

CAS No.

111830-22-9

Molecular Formula

C6H17N2O6P

Molecular Weight

244.182741

Synonyms

L-LysinePhosphate

Origin of Product

United States

Comparison with Similar Compounds

L-Lysine Hydrochloride

Structural and Functional Differences :

  • Solubility and Stability : L-Lysine Hydrochloride (C₆H₁₄N₂O₂·HCl) is highly soluble in acidic conditions due to its hydrochloride group, whereas L-Lysine Phosphate likely exhibits buffering capacity near neutral pH, making it suitable for applications requiring pH stability .
  • Analytical Methods : High-performance liquid chromatography (HPLC) for L-Lysine Hydrochloride utilizes phosphate buffers (pH 7.5) to optimize protonation of amine groups, ensuring accurate quantification . In contrast, L-Lysine Phosphate’s inherent phosphate moiety may alter its chromatographic behavior, necessitating method adjustments.
  • Applications : L-Lysine Hydrochloride is widely used in animal feed and supplements due to its high bioavailability, while L-Lysine Phosphate’s dual role as a lysine and phosphate source could make it advantageous in fortified foods or biomedical formulations requiring controlled phosphate release .

Table 1: Comparative Properties of L-Lysine Phosphate and L-Lysine Hydrochloride

Property L-Lysine Phosphate L-Lysine Hydrochloride
Molecular Formula C₆H₁₇N₂O₆P C₆H₁₄N₂O₂·HCl
pH Stability Neutral Acidic
Buffering Capacity High (phosphate group) Low
Primary Applications Pharmaceuticals, Materials Animal feed, Supplements
Composite Materials: ADP Doped with L-Lysine

Physicochemical Impact :

  • Crystallinity : Ammonium Dihydrogen Phosphate (ADP) crystals doped with 1% L-Lysine exhibit a 103% increase in crystal volume (132 mm³ vs. 65 mm³ for pure ADP) and a 15% higher dielectric constant (1.53 vs. 1.33), indicating enhanced optoelectronic properties .
  • Mechanism: The incorporation of L-Lysine into the ADP lattice disrupts crystal symmetry, improving nonlinear optical activity. In contrast, L-Lysine Phosphate, as a distinct ionic compound, may form unique crystal structures independent of host matrices, though direct data is lacking .

Table 2: Optoelectronic Properties of ADP vs. L-Lysine-Doped ADP

Sample Crystal Volume (mm³) Dielectric Constant
Pure ADP 65 1.33
ADP + 1% L-Lysine 132 1.53
Free L-Lysine in Phosphate Buffer

Reactivity and Functional Roles :

  • Maillard Reaction: Free L-Lysine in phosphate buffer reacts with carbonyl compounds (e.g., 5-Keto-D-Fructose) to form advanced glycation end products (AGEs), such as Nε-Carboxymethyl-Lysine (CML), with phosphate ions accelerating reaction kinetics .
  • Biological Implications : In Clostridium enzymes, free L-Lysine undergoes decarboxylation to cadaverine via pyridoxal 5′-phosphate (PLP)-dependent pathways . L-Lysine Phosphate’s stability in such enzymatic environments remains unstudied but could influence its metabolic fate compared to free lysine.

Table 3: Reactivity of Free L-Lysine vs. L-Lysine Phosphate

Parameter Free L-Lysine L-Lysine Phosphate
AGE Formation Rate High (phosphate-catalyzed) Likely reduced
Enzymatic Decarboxylation PLP-dependent Uncharacterized

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